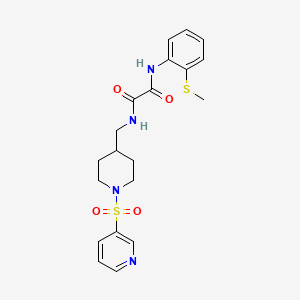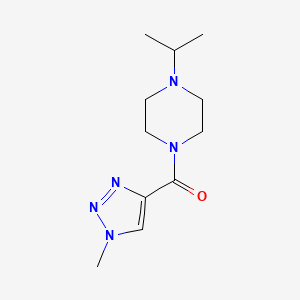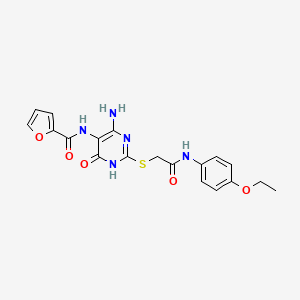
(4-Ethoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethoxy-1,1-dioxothian-4-yl)methanamine hydrochloride, also known as EDDMAM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. EDDMAM is a thiohydantoin derivative that has been synthesized and studied for its biological properties.
Wissenschaftliche Forschungsanwendungen
Chromatographic Techniques and Complexation
Research conducted by Geue and Searle (1983) illustrates the use of similar compounds in chromatographic techniques. They describe the synthesis of various polyamines and their isolation using cation-exchange chromatography and selective complexation methods. This study underlines the significance of chromatographic techniques in isolating and purifying complex compounds, which might be applicable to the study of (4-Ethoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride (Geue & Searle, 1983).
Medical Applications in Treating Cerebral Conditions
Zuccarello et al. (1996) discuss the application of endothelin receptor antagonists in preventing cerebral vasospasm, a condition associated with subarachnoid hemorrhage. Although not directly related to (4-Ethoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride, this research suggests the potential for similar compounds in medical applications, particularly in treating cerebral conditions (Zuccarello et al., 1996).
Photochemical Applications
Basu et al. (2014) explored the photochemical properties of Iron(III) complexes. They synthesized various complexes and studied their photocytotoxic properties, which could have implications for the study of (4-Ethoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride in the context of light-induced reactions and applications in imaging and medicine (Basu et al., 2014).
Synthesis and Antimicrobial Applications
Thomas, Adhikari, and Shetty (2010) highlight the synthesis of quinoline derivatives and their potential antimicrobial activities. This study indicates the role similar compounds could play in antimicrobial research, which might be relevant for (4-Ethoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride (Thomas, Adhikari, & Shetty, 2010).
Eigenschaften
IUPAC Name |
(4-ethoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S.ClH/c1-2-12-8(7-9)3-5-13(10,11)6-4-8;/h2-7,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZHQUIZSCFRIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCS(=O)(=O)CC1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2353937.png)
![6-Benzyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2353938.png)

![N-(3-fluoro-4-methylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2353940.png)




![4-chloro-3-nitro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2353946.png)
![N-[4-(morpholin-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2353950.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone](/img/structure/B2353951.png)


